Uracil-13C,15N2

Description

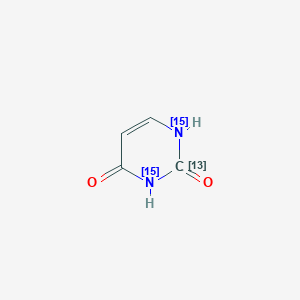

Structure

3D Structure

Properties

IUPAC Name |

(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH][13C](=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584446 | |

| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-11-3 | |

| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Uracil-13C,15N2 and its chemical properties?

An In-Depth Technical Guide to Uracil-¹³C,¹⁵N₂

This guide provides a comprehensive technical overview of Uracil-¹³C,¹⁵N₂, a stable isotope-labeled nucleobase, for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, explore its critical applications, and provide detailed experimental protocols to demonstrate its utility in a laboratory setting.

Introduction: The Significance of Isotopic Labeling

Uracil is a fundamental pyrimidine nucleobase, forming a key component of ribonucleic acid (RNA).[1][2] In its natural form, it is composed of the most abundant isotopes: ¹²C, ¹⁴N, ¹H, and ¹⁶O. Uracil-¹³C,¹⁵N₂ is an isotopically labeled analog where specific carbon atoms are replaced with the stable, heavier isotope Carbon-13 (¹³C), and the two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[3][4]

This "heavy" labeling makes the molecule physically and chemically almost identical to its unlabeled counterpart, allowing it to participate in biological pathways without altering its function. However, the mass difference is easily detectable by mass spectrometry (MS) and the nuclear properties of ¹³C and ¹⁵N are leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy. These characteristics make Uracil-¹³C,¹⁵N₂ an indispensable tool for quantitative analysis, metabolic tracing, and structural biology.[1][5]

Chemical and Physical Properties

The precise properties of Uracil-¹³C,¹⁵N₂ can vary slightly depending on the specific positions and the number of labeled atoms. Below is a summary of properties for common variants.

Table 1: Physicochemical Properties of Uracil-¹³C,¹⁵N₂ Variants

| Property | Uracil-¹³C,¹⁵N₂ | Uracil-¹³C₄,¹⁵N₂ | Unlabeled Uracil |

| Synonyms | 2,4(1H,3H)-pyrimidinedione-2-¹³C-1,3-¹⁵N₂ | 2,4(1H,3H)-pyrimidinedione-¹³C₄-¹⁵N₂ | 2,4-Dihydroxypyrimidine |

| Molecular Formula | C₃¹³CH₄¹⁵N₂O₂ | ¹³C₄H₄¹⁵N₂O₂ | C₄H₄N₂O₂ |

| Molecular Weight | ~115.07 g/mol [3][6] | ~118.04 g/mol [2][7] | 112.09 g/mol |

| Exact Mass | 115.02 Da[6] | 118.01 Da | 112.027 Da |

| CAS Number | 181517-11-3[3][6] | 202407-06-5[1][2] | 66-22-8[7] |

| Appearance | White to off-white solid | White to off-white solid | White crystalline powder |

| Solubility | Soluble in DMSO, Methanol:Water (1:1)[3] | Sparingly soluble in DMSO, slightly in Ethanol[2] | Soluble in hot water, alkali |

| Storage | -20°C for long-term stability[6] | Room temperature, away from light and moisture[7] | Room temperature |

| Purity/Enrichment | Typically >95% Purity, >98% Isotopic Enrichment[6] | Typically >98% Purity, >98% Isotopic Enrichment[7] | N/A |

Core Applications in Scientific Research

The unique properties of Uracil-¹³C,¹⁵N₂ enable its use in several powerful analytical techniques.

Gold Standard for Quantitative Mass Spectrometry

Causality: In quantitative analysis, particularly in complex biological matrices like plasma or cell lysates, sample preparation steps (e.g., extraction, derivatization) can lead to variable analyte loss. Furthermore, ion suppression or enhancement effects in the mass spectrometer source can compromise accuracy. Using a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for these variations.[8][9]

Mechanism: Uracil-¹³C,¹⁵N₂ is the ideal internal standard for quantifying natural uracil.[2][3] It co-elutes with the unlabeled (endogenous) uracil during liquid chromatography (LC) and experiences identical extraction losses and ionization effects. Because the mass spectrometer can distinguish between the "light" endogenous analyte and the "heavy" spiked standard, the ratio of their peak areas provides a highly accurate and precise measurement of the endogenous uracil concentration, even if absolute signal intensity fluctuates.[9] This is crucial for clinical diagnostics, such as monitoring patients undergoing certain chemotherapies or diagnosing metabolic disorders.

Probing RNA Structure and Dynamics with NMR Spectroscopy

Causality: Determining the three-dimensional structure of RNA is essential for understanding its function. NMR spectroscopy is a powerful tool for this, but it relies on assigning signals to specific atoms in the molecule. For larger RNAs, severe signal overlap in proton (¹H) NMR spectra makes this process difficult or impossible.

Mechanism: By synthesizing RNA in vitro using ¹³C and ¹⁵N-labeled nucleotide triphosphates (NTPs), derived from precursors like Uracil-¹³C,¹⁵N₂, researchers can overcome this limitation.[10] The ¹³C and ¹⁵N nuclei are NMR-active and have a much larger chemical shift dispersion than protons, resolving signal overlap.[11] Multidimensional NMR experiments (2D, 3D, 4D) correlate the chemical shifts of bonded ¹H, ¹³C, and ¹⁵N atoms, allowing for unambiguous signal assignment and the determination of structural restraints needed to calculate a high-resolution 3D structure.[12]

Metabolic Flux Analysis and Isotope Tracing

Causality: Understanding how cells metabolize nutrients and drugs is fundamental to biology and medicine. Stable isotope tracers allow researchers to follow the journey of a molecule through complex biochemical networks.

Mechanism: When cells are cultured in media containing Uracil-¹³C,¹⁵N₂, they take it up and incorporate it into the nucleotide synthesis pathway.[13] The heavy isotopes act as a tag, allowing researchers to trace the fate of the uracil molecule. By using LC-MS to analyze downstream metabolites (e.g., UMP, UDP, UTP, and even RNA itself), one can measure the rate of synthesis, degradation, and interconversion within the pyrimidine pathway. This technique, known as metabolic flux analysis, is invaluable for studying cancer metabolism, drug mechanism of action, and inborn errors of metabolism.[1]

Experimental Protocols & Workflows

Protocol: Quantification of Uracil in Human Plasma using LC-MS/MS

This protocol describes a self-validating system for the precise measurement of uracil, where the SIL-IS ensures accuracy.

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled uracil (analyte) at 1 mg/mL in 50:50 methanol:water.

-

Prepare a stock solution of Uracil-¹³C,¹⁵N₂ (Internal Standard, IS) at 100 µg/mL in the same solvent.

-

Create a series of calibration standards by serially diluting the analyte stock and spiking a fixed concentration of the IS (e.g., 50 ng/mL) into each standard.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control sample, add 200 µL of ice-cold methanol containing the IS (at a concentration to achieve 50 ng/mL final).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis. Causality: The IS is added before precipitation, ensuring it accounts for any analyte loss during this extraction step.

-

-

LC-MS/MS Analysis:

-

LC System: A standard reverse-phase C18 column.

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions. For Uracil: m/z 113 → 96. For Uracil-¹³C,¹⁵N₂ (e.g., with one ¹³C and two ¹⁵N): m/z 116 → 99. Causality: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation unique to the target molecule.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.

-

Determine the concentration of uracil in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

-

Workflow Diagram:

Caption: General workflow for metabolic tracing using stable isotope-labeled Uracil.

Conclusion

Uracil-¹³C,¹⁵N₂ is a versatile and powerful research tool. Its utility as an internal standard in mass spectrometry ensures the highest level of accuracy for quantitative studies, a principle of self-validating trustworthiness in analytical chemistry. In NMR, it provides the key to unlocking the complex structures of RNA molecules. For cell biologists and drug developers, it serves as a precise tracer to map metabolic pathways and elucidate mechanisms of action. The continued application of such stable isotope-labeled compounds is integral to advancing our understanding of biology and developing next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). Uracil-13C,15N2. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Dihydro this compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Labeling patterns in uracil and intermediate metabolites starting from.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Uracil C-13, 2-. PubChem Compound Database. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). [13C,15N2]-4-Thiouracil. Retrieved from [Link]

-

PubMed. (2020). Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluorothis compound. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (n.d.). 15N Chemical Shift Tensors of Uracil Determined from 15N Powder Pattern and 15N-13C Dipolar NMR Spectroscopy. The Journal of Physical Chemistry. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

-

Allen. (n.d.). Uracil: Structure, Synthesis and Uses. Retrieved from [Link]

-

Scribd. (2023). Uracil. Retrieved from [Link]

-

International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]

-

Semantic Scholar. (1999). Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TRC-U801002-25MG | LGC Standards [lgcstandards.com]

- 7. isotope.com [isotope.com]

- 8. Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ckisotopes.com [ckisotopes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Stable Isotope-Labeled Uracil in Metabolic Research

Abstract

Stable isotope labeling is a powerful and indispensable technique in modern metabolic research, enabling the precise tracing of molecules through complex biochemical networks.[1] Among the various tracers, stable isotope-labeled uracil holds a unique and critical position. As a fundamental component of RNA and a key intermediate in nucleotide metabolism, uracil provides a direct window into processes vital for cell growth, proliferation, and function.[2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the applications of stable isotope-labeled uracil. We will delve into the core principles, experimental design considerations, advanced methodologies, and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to unravel the complexities of RNA dynamics, nucleotide flux, and cellular metabolism in both health and disease.

Introduction: Why Trace Uracil?

Metabolism is not a static blueprint but a dynamic network of reactions constantly adapting to internal and external cues. To truly understand this network, we must move beyond static measurements of metabolite concentrations and instead measure the flux—the rate at which molecules are processed through pathways.[3] Stable isotope-resolved metabolomics (SIRM) is the key to unlocking this dynamic information.[4] By introducing molecules enriched with heavy, non-radioactive isotopes like ¹³C or ¹⁵N, we can track the fate of individual atoms as they are incorporated into downstream metabolites.[5]

Uracil is an ideal tracer for several reasons:

-

Central Role in RNA Synthesis: Uracil is a pyrimidine base unique to RNA. By supplying cells with labeled uracil, we can directly measure the rate of new RNA synthesis, providing critical data on gene expression dynamics.[2]

-

Hub of Nucleotide Metabolism: Uracil sits at the crossroads of the de novo and salvage pathways for pyrimidine synthesis.[6] Tracing its fate illuminates how cells recycle and synthesize the building blocks for nucleic acids, a process often dysregulated in diseases like cancer.[7]

-

Precursor to Thymidine: Uracil can be converted to thymidine, a key component of DNA. While less direct than using labeled thymidine, this link allows for insights into DNA synthesis and cell proliferation under specific experimental conditions.[8]

This guide will provide the foundational knowledge and practical protocols to harness the power of stable isotope-labeled uracil, transforming your research from static snapshots to a dynamic view of cellular function.

The Tracer: Choosing the Right Isotope-Labeled Uracil

The choice of isotope is a critical first step in experimental design, as it dictates the type of information that can be obtained. The most common stable isotopes used to label uracil are ¹³C, ¹⁵N, and ²H (deuterium).

| Isotope Label | Primary Application | Rationale & Key Insights |

| ¹⁵N-Uracil | RNA Synthesis & Turnover, Nitrogen Flux | ¹⁵N is excellent for tracking the incorporation of the entire uracil molecule into ribonucleotides (UMP, UDP, UTP) and subsequently into the RNA polymer. It allows for clear differentiation from endogenous, unlabeled pools via mass spectrometry.[2] It is also invaluable for studying nitrogen metabolism pathways.[9] |

| ¹³C-Uracil | Central Carbon Metabolism, Metabolic Flux Analysis (MFA) | When uniformly labeled ¹³C-uracil is metabolized, the carbon atoms can be traced through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[7] This is crucial for understanding how nucleotide metabolism is integrated with central energy production.[10] |

| ²H-Uracil (Deuterated) | Cell Proliferation, Drug Metabolism | Deuterium labels can be used to track the synthesis of deoxyuridine triphosphate (dUTP) and its subsequent (mis)incorporation into DNA, offering a method to assess DNA repair and proliferation.[11][12] The kinetic isotope effect of deuterium can also be exploited to study drug metabolism mechanisms.[13] |

Expert Insight: For most studies focused on quantifying RNA synthesis and decay, [U-¹⁵N₂]-Uracil is the tracer of choice. The two nitrogen atoms provide a distinct mass shift that is easily resolved by mass spectrometry, offering a clean and robust signal for quantifying the fraction of newly synthesized RNA.

Core Application I: Quantifying RNA Synthesis and Turnover

The abundance of any given RNA molecule is determined by the balance between its synthesis and degradation.[14] Stable isotope-labeled uracil, often in a "pulse-chase" experiment, is a cornerstone technique for dissecting these two processes. While analogs like 4-thiouridine (4sU) are widely used for affinity purification of new RNA, stable isotopes coupled with mass spectrometry offer a direct quantitative measure of incorporation into the total RNA pool.[15]

Workflow: Pulse-Chase Labeling with ¹⁵N-Uracil

This workflow allows researchers to determine the half-life of specific RNA transcripts.

dot

Caption: Pulse-chase experimental workflow for RNA turnover analysis.

Step-by-Step Protocol: RNA Turnover Analysis

-

Pulse Phase: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of ¹⁵N-labeled uracil (e.g., 100 µM). Incubate for a period sufficient to achieve significant labeling of the RNA pool (typically 2-24 hours).

-

Chase Phase: After the pulse, aspirate the labeling medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual labeled uracil. Add fresh, pre-warmed medium containing a high concentration of unlabeled uracil (e.g., 10 mM) to prevent any further incorporation of the label.[15]

-

Time-Course Collection: This is the T=0 time point. Collect subsequent cell samples at various time points during the chase (e.g., 1, 2, 4, 8, 12, 24 hours).

-

RNA Isolation: At each time point, lyse the cells and perform total RNA isolation using a standard method like TRIzol-chloroform extraction.[15]

-

Sample Preparation for MS: Hydrolyze the isolated RNA to its constituent ribonucleosides using a nuclease cocktail (e.g., Nuclease P1 followed by bacterial alkaline phosphatase).

-

LC-MS/MS Analysis: Analyze the ribonucleoside mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] Monitor the mass transitions for both unlabeled (M+0) and labeled (M+2 for [¹⁵N₂]-uridine) uridine.

-

Data Analysis: Calculate the percentage of labeled uridine remaining at each time point. Plot this percentage against time and fit the data to a first-order exponential decay curve to determine the RNA half-life.[15]

Core Application II: Probing Nucleotide Metabolism

Uracil metabolism is a dynamic interplay between two main pathways: de novo synthesis, which builds nucleotides from simple precursors like amino acids, and the salvage pathway, which recycles pre-existing bases.[18] Stable isotope tracers are unparalleled in their ability to quantify the relative contributions of these pathways.[19]

dot

Sources

- 1. metsol.com [metsol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prospects for clinical cancer metabolomics using stable isotope tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uracil salvage pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]

- 8. Deoxyuracil in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Depletion of uracil-DNA glycosylase activity is associated with decreased cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uracils as a cellular weapon against viruses and mechanisms of viral escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Method for Quantification of Ribonucleotides and Deoxyribonucleotides in Human Cells Using (Trimethylsilyl)diazomethane Derivatization Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

An In-Depth Technical Guide to Uracil-¹³C,¹⁵N₂ for RNA Synthesis and Degradation Studies

Introduction

The dynamic lifecycle of RNA—its synthesis, processing, and eventual degradation—is a central pillar of gene expression that dictates the cellular landscape. The precise regulation of RNA turnover is critical for processes ranging from cellular development and homeostasis to the response to external stimuli. Consequently, dysregulation of RNA stability is often implicated in numerous diseases, including cancer and neurological disorders. To dissect these intricate regulatory networks, researchers require tools that can accurately measure the rates of RNA synthesis and decay.

Metabolic labeling, a technique where cells are fed modified precursors for incorporation into newly synthesized biomolecules, has become an indispensable approach.[1] While methods using radioactive isotopes or nucleotide analogs like 4-thiouridine (4sU) have been foundational, they carry inherent limitations, such as safety concerns or the potential for cellular perturbation.[2] Stable isotope labeling, coupled with mass spectrometry, offers a more direct, safer, and less perturbing alternative for quantifying RNA dynamics.

This guide provides a comprehensive technical overview of the use of Uracil-¹³C,¹⁵N₂ , a dual-labeled stable isotope, for the precise measurement of RNA synthesis and degradation rates. We will explore the core principles, provide detailed experimental protocols, and discuss the data analysis workflows essential for leveraging this powerful technique in basic research and therapeutic development.

The Core Principle: A Pulse-Chase with a Mass Spectrometry Readout

The foundation of this technique is the pulse-chase experiment . This experimental design allows researchers to track a specific cohort of RNA molecules over time, from their birth (synthesis) to their demise (degradation). The use of a stable, heavy isotope of uracil provides a unique mass signature that can be unequivocally distinguished from its natural, light counterpart by mass spectrometry.

The "Pulse": Labeling Newly Synthesized RNA

During the "pulse" phase, cells are cultured in a medium where standard uracil is replaced with Uracil-¹³C,¹⁵N₂ . As the cellular machinery synthesizes new RNA, it incorporates this "heavy" uracil in place of the natural "light" uracil. This effectively tags all nascent RNA transcripts with a specific mass shift. The duration of the pulse is a critical parameter:

-

Short pulses (e.g., 10-60 minutes) are ideal for measuring the rate of RNA synthesis, as they capture a snapshot of transcriptional activity with minimal influence from RNA degradation.[3]

-

Longer pulses (e.g., several hours) are necessary to label a sufficient quantity of RNA, including less abundant and more stable transcripts, for subsequent degradation studies.

The "Chase": Tracking the Fate of Labeled RNA

Following the pulse, the labeling medium is removed and replaced with a "chase" medium containing a high concentration of standard, unlabeled uracil. This effectively stops the incorporation of the heavy isotope. From this point forward, any newly synthesized RNA will be "light."

By collecting cell samples at various time points throughout the chase period, we can track the disappearance of the heavy-labeled RNA cohort. The rate at which this heavy RNA fraction diminishes directly reflects its degradation rate.

Why Uracil-¹³C,¹⁵N₂? The Scientific Rationale

The choice of Uracil-¹³C,¹⁵N₂ is deliberate and offers distinct advantages over other labeling strategies:

-

Biological Inertness: Unlike nucleotide analogs, Uracil-¹³C,¹⁵N₂ is chemically identical to its natural counterpart, ensuring it does not perturb cellular pathways or alter the intrinsic stability of the RNA molecule.

-

Direct Quantification: The analysis by mass spectrometry provides a direct ratio of heavy to light RNA, eliminating potential biases from indirect steps like affinity purification required for methods using analogs such as 4-thiouridine.[2]

-

Enhanced Mass Spectrometry Resolution: The dual labeling with both ¹³C and ¹⁵N isotopes creates a significant and unambiguous mass shift. This improves the accuracy and confidence of quantification, especially in complex biological samples where distinguishing between different molecular species is challenging.[4][5]

-

Safety: The use of non-radioactive stable isotopes eliminates the safety hazards and disposal issues associated with radiolabeling techniques (e.g., using ³H-Uracil).[6]

Experimental Workflow: From Cell Culture to Data Analysis

This section details a generalized protocol for conducting an RNA turnover study using Uracil-¹³C,¹⁵N₂. Optimization of specific parameters is crucial for success and will depend on the cell type and experimental goals.

Visualization of the Pulse-Chase Workflow

Caption: High-level overview of the Uracil-¹³C,¹⁵N₂ pulse-chase experimental workflow.

Step-by-Step Experimental Protocol

A. Cell Culture and Labeling (Pulse-Chase)

-

Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the start of the experiment. This is crucial for active RNA synthesis.

-

Pulse Phase:

-

Aspirate the standard growth medium.

-

Add pre-warmed "pulse medium" containing Uracil-¹³C,¹⁵N₂. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Incubate for the desired pulse duration (e.g., 4-24 hours).

-

-

Chase Phase:

-

To begin the chase, aspirate the pulse medium.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual labeled uracil.

-

Add pre-warmed "chase medium." This medium should be identical to the standard growth medium but supplemented with a high concentration of unlabeled uracil (e.g., 5-10 mM) to outcompete any remaining heavy uracil.

-

-

Time-Point Collection:

-

Harvest the first sample immediately after adding the chase medium (this is the t=0 time point).

-

Continue to harvest cells at subsequent time points (e.g., 2, 4, 8, 12, 24 hours) as dictated by the expected half-lives of the RNAs of interest.

-

At each time point, wash cells with cold PBS and lyse them immediately or flash-freeze the cell pellets in liquid nitrogen for storage at -80°C.

-

B. Sample Processing for Mass Spectrometry

-

Total RNA Extraction:

-

Isolate total RNA from the cell pellets using a robust method like TRIzol extraction or a column-based kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis.

-

-

RNA Digestion to Nucleosides:

-

To prepare the RNA for mass spectrometry, it must be enzymatically digested into its constituent nucleosides.

-

A common enzyme cocktail includes Nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5' phosphate).

-

-

Sample Cleanup:

-

After digestion, it is often necessary to remove proteins (enzymes) and other contaminants. This can be achieved by methods such as phenol:chloroform extraction or using a cleanup spin column.

-

Quantitative Data Summary: Optimizable Parameters

The following table outlines key parameters that typically require optimization for different cell lines and experimental objectives.

| Parameter | Typical Range | Rationale & Considerations |

| Cell Confluency | 50-70% | Ensures cells are in an active state of transcription. Over-confluent cells may have altered metabolic rates. |

| Uracil-¹³C,¹⁵N₂ Conc. | 10 - 200 µM | Must be high enough for efficient incorporation but low enough to avoid toxicity. Test a range for your cell type. |

| Pulse Duration | 2 - 24 hours | Shorter times are for synthesis rates. Longer times are needed to label sufficient RNA for decay measurements. |

| Chase Uracil Conc. | 2 - 10 mM | Should be in vast excess (e.g., >100-fold) compared to the labeled uracil to effectively stop heavy incorporation. |

| Chase Time Points | 0 - 48 hours | Should span the expected half-lives of the target RNAs. Include several points to accurately model the decay curve. |

Data Acquisition and Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The digested nucleoside samples are analyzed by LC-MS/MS.

-

Chromatographic Separation (LC): The nucleosides are first separated by high-performance liquid chromatography, which resolves the four canonical ribonucleosides (adenosine, guanosine, cytidine, and uridine) from each other.

-

Mass Analysis (MS): As the separated nucleosides elute from the LC column, they are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. The heavy, ¹³C,¹⁵N₂-labeled uridine will have a distinct, higher mass than its light, unlabeled counterpart.

-

Quantification: The abundance of each species (heavy and light) is determined by integrating the area under its respective peak in the chromatogram.

Visualization of the Data Analysis Pipeline

Caption: Workflow for calculating RNA half-life from raw mass spectrometry data.

Calculating RNA Synthesis and Degradation Rates

-

RNA Synthesis Rate: The rate of synthesis is proportional to the fraction of labeled RNA at the end of the pulse (the t=0 chase point). A higher ratio of heavy-to-light RNA indicates a faster synthesis rate. Comparing this ratio across different experimental conditions allows for the assessment of changes in transcription.[7][8]

-

RNA Degradation Rate (Half-Life):

-

For each time point in the chase, calculate the fraction of heavy RNA remaining relative to the t=0 point.

-

Plot this fraction as a function of time.

-

Fit the data to a first-order exponential decay equation: [N(t) = N₀ * e^(-kt)] , where:

-

N(t) is the fraction of heavy RNA at time t.

-

N₀ is the initial fraction of heavy RNA (at t=0).

-

k is the degradation rate constant.

-

-

From the degradation constant k, the RNA half-life (t₁/₂ ) can be calculated using the formula: t₁/₂ = ln(2) / k .

-

Applications in Research and Drug Development

The ability to precisely quantify RNA turnover opens the door to a wide range of applications for researchers, scientists, and drug development professionals.

-

Fundamental Biology: This technique allows for the global, transcriptome-wide measurement of RNA half-lives, providing critical insights into how gene expression is regulated post-transcriptionally. It can uncover which cellular pathways rely on rapidly synthesized and degraded transcripts versus highly stable ones.[3][7]

-

Mechanism of Action Studies: For drug candidates that are hypothesized to affect gene expression, this method can determine if the drug alters the synthesis or the stability of its target RNA. This is crucial for understanding the drug's mechanism and validating its therapeutic effect.

-

RNA Therapeutics: The field of RNA therapeutics, which includes siRNA, ASOs, and mRNA-based drugs, is rapidly expanding.[9][10][11] Measuring how these therapeutic agents impact the stability and lifecycle of their target RNAs is fundamental to their development and optimization.

-

Biomarker Discovery: Changes in the stability of specific RNAs can be associated with disease states.[12] Profiling RNA turnover in healthy versus diseased cells can uncover novel biomarkers for diagnostics or as targets for therapeutic intervention.

Conclusion

The use of Uracil-¹³C,¹⁵N₂ for metabolic labeling represents a significant advancement in the study of RNA biology. By combining the principles of a classic pulse-chase experiment with the analytical precision of modern mass spectrometry, this technique provides a robust, safe, and highly quantitative method for dissecting the dynamics of RNA synthesis and degradation. It empowers researchers to move beyond static measurements of RNA abundance and gain a deeper, more mechanistic understanding of the processes that govern gene expression, paving the way for new discoveries in both basic science and medicine.

References

-

Rabani, M., et al. (2011). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. Nature Biotechnology. Available at: [Link]

-

Preedy, V. R. (1999). Methods for measuring tissue RNA turnover. The Proceedings of the Nutrition Society. Available at: [Link]

-

Díaz-Muñoz, M. D., et al. (2017). Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels. RNA. Available at: [Link]

-

García-Martínez, J., et al. (2025). Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast. Methods in Molecular Biology. Available at: [Link]

-

Kawata, K., et al. (2021). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA. Available at: [Link]

-

García-Martínez, J., et al. (2025). Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast. Methods in Molecular Biology. Available at: [Link]

-

Hurst, J. L., et al. (2011). Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis. Analytical Chemistry. Available at: [Link]

-

Ofengand, J., & Fournier, M. J. (2012). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Methods in Enzymology. Available at: [Link]

-

Hurst, J. L., et al. (2011). RNA quantification using stable isotope labeling and mass spectrometry analysis. Analytical Chemistry. Available at: [Link]

-

Rädle, B., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments. Available at: [Link]

-

Marchand, V., et al. (2021). Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology. British Journal of Cancer. Available at: [Link]

-

Riml, C., et al. (2020). On the optimal design of metabolic RNA labeling experiments. PLoS Computational Biology. Available at: [Link]

-

Bio-protocol. (2025). Advances in RNA Therapeutics: Classes, Innovations and Clinical Applications. Bio-protocol. Available at: [Link]

-

D’Oria, V., et al. (2023). Advancements in clinical RNA therapeutics: Present developments and prospective outlooks. MedComm–Future Medicine. Available at: [Link]

-

Oliveto, S., et al. (2024). Discovery platforms for RNA therapeutics. British Journal of Pharmacology. Available at: [Link]

Sources

- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Advancements in clinical RNA therapeutics: Present developments and prospective outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arts.units.it [arts.units.it]

- 12. Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Beyond Static Snapshots – Quantifying the Dynamics of Life

An In-Depth Technical Guide to Metabolic Flux Analysis Using [¹³C₄,¹⁵N₂]-Uracil

In the intricate landscape of cellular biology, metabolomics provides a static snapshot of the metabolites present at a given moment. While invaluable, this approach often falls short of capturing the dynamic reality of cellular function—the constant ebb and flow of molecules through complex biochemical networks. Metabolic Flux Analysis (MFA) elevates our understanding by quantifying the rates (fluxes) of these reactions, transforming a static picture into a dynamic movie of cellular activity.[1][2][3] The use of stable isotope tracers is the cornerstone of modern MFA, allowing us to follow the fate of atoms through these intricate pathways.[4][5]

This guide delves into the principles and practical application of a powerful and specific tool in the MFA arsenal: dual-labeled [¹³C₄,¹⁵N₂]-Uracil. We will explore why this particular tracer is uniquely suited for interrogating the complex interplay of carbon and nitrogen metabolism within the critical pathways of nucleotide synthesis, offering unparalleled insights for researchers in oncology, immunology, and drug development.

The Rationale: Why [¹³C₄,¹⁵N₂]-Uracil?

The choice of an isotopic tracer is a critical decision that dictates the scope and resolution of an MFA study.[4][6] While tracers like ¹³C-glucose and ¹³C,¹⁵N-glutamine are workhorses for probing central carbon and nitrogen metabolism, [¹³C₄,¹⁵N₂]-Uracil offers a targeted approach to dissect pyrimidine nucleotide metabolism.

The Power of the Dual Label: Nucleotide biosynthesis is a convergence point for both carbon and nitrogen metabolism. The pyrimidine ring itself is a mosaic of atoms derived from bicarbonate, aspartate, and glutamine. By using a tracer where both the carbon skeleton and the nitrogen atoms of the uracil ring are labeled, we can simultaneously track their incorporation into downstream metabolites.[7][8] This dual-labeling strategy is essential for resolving complex fluxes and understanding how cells coordinate the acquisition of these distinct elemental building blocks.[7]

Targeting the Salvage Pathway: Cells can produce pyrimidines through two main routes: the de novo synthesis pathway and the salvage pathway.[9] The de novo pathway builds nucleotides from simpler precursors, while the salvage pathway recycles pre-existing nucleobases and nucleosides.[9] Many cancer cells exhibit a heightened reliance on the pyrimidine salvage pathway to sustain their rapid proliferation.[10][11] [¹³C₄,¹⁵N₂]-Uracil is directly taken up by cells and enters this salvage pathway, making it an exquisite probe to quantify the contribution of this specific route to the total nucleotide pool.

| Tracer | Primary Metabolic Target | Key Insights |

| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Central carbon metabolism, ribose synthesis for nucleotides.[12] |

| [U-¹³C,¹⁵N]-Glutamine | TCA Cycle, Amino Acid Metabolism, Nitrogen Donation | Anaplerosis, nitrogen sources for nucleotide synthesis.[13][14] |

| [¹³C₄,¹⁵N₂]-Uracil | Pyrimidine Salvage Pathway | Rate of nucleotide recycling, contribution of salvage vs. de novo synthesis, interplay of carbon and nitrogen in pyrimidine metabolism.[15] |

| Table 1: Comparison of common stable isotope tracers and their primary applications in metabolic flux analysis. |

Core Principle: Tracing the Fate of Labeled Uracil

Upon introduction into the cellular environment, [¹³C₄,¹⁵N₂]-Uracil is transported into the cell and immediately engaged by the pyrimidine salvage pathway. The journey of the labeled atoms provides a clear roadmap of metabolic activity.

-

Uptake and Conversion: Uracil is converted to Uridine by uridine phosphorylase, and then to Uridine Monophosphate (UMP) by uridine kinase. At this stage, the entire labeled pyrimidine ring ([¹³C₄,¹⁵N₂]) is incorporated into the nucleotide pool.[15]

-

Phosphorylation Cascade: UMP is sequentially phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP).

-

Conversion to Cytidine: UTP can be converted to Cytidine Triphosphate (CTP) by CTP synthetase, a reaction that involves the amination of the UTP ring, typically using nitrogen from glutamine. Critically, the original [¹³C₄,¹⁵N₂]-labeled ring from uracil is conserved during this conversion.

-

Incorporation into Biomass: Labeled UTP and CTP are direct precursors for RNA synthesis. Through the action of ribonucleotide reductase, UDP can also be converted to dUDP, which is then processed to dUMP and subsequently dTTP, a precursor for DNA synthesis.

By measuring the mass shifts in these downstream metabolites, we can quantify the degree of label incorporation and, by extension, the flux through the salvage pathway.

Caption: Flow of labeled atoms from [¹³C₄,¹⁵N₂]-Uracil through the pyrimidine salvage pathway.

Experimental Workflow: A Self-Validating System

A robust MFA experiment is a self-validating system, where careful planning and execution minimize confounding variables and ensure data integrity.[16] The workflow can be broken down into three main stages: Experimental Setup, Analytical Measurement, and Data Analysis.

Caption: A comprehensive workflow for Metabolic Flux Analysis using stable isotope tracers.

Detailed Protocol: In Vitro Labeling of Adherent Cells

This protocol provides a framework for a typical labeling experiment. Optimization is crucial and will depend on the specific cell line and experimental question.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM), plates, and incubator

-

Custom DMEM lacking uracil

-

[¹³C₄,¹⁵N₂]-Uracil (sterile, high isotopic purity)

-

Phosphate-buffered saline (PBS)

-

Metabolic Quenching/Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C

-

Cell scraper, liquid nitrogen, dry ice

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~70-80% confluency at the time of harvest. Culture in standard medium for 24-48 hours. Include triplicate wells for each time point and condition.

-

Media Preparation: Prepare the labeling medium by dissolving [¹³C₄,¹⁵N₂]-Uracil in the custom uracil-free DMEM to a final concentration typically between 10-100 µM. The optimal concentration should be determined empirically to ensure sufficient label incorporation without causing metabolic perturbations.

-

Initiating the Labeling:

-

Aspirate the standard culture medium from the wells.

-

Gently wash the cells once with 2 mL of pre-warmed PBS to remove residual unlabeled uracil.

-

Aspirate the PBS and immediately add 2 mL of the pre-warmed labeling medium to each well.

-

Return the plates to the incubator. This marks time zero (T=0).

-

-

Time Course & Isotopic Steady State: The goal is to reach an isotopic steady state, where the isotopic enrichment of key metabolites is stable.[1] This can take several hours to days depending on the cell line's doubling time and the turnover rate of the nucleotide pool. A preliminary time-course experiment (e.g., 0, 2, 8, 24, 48 hours) is essential to determine the optimal labeling duration.

-

Metabolite Quenching & Extraction (The Critical Step):

-

At each time point, remove the plate from the incubator and place it on a bed of dry ice to rapidly cool the cells and halt metabolism.

-

Aspirate the labeling medium as quickly as possible.

-

Immediately add 1 mL of ice-cold (-80°C) 80% methanol solution to each well.

-

Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

-

Sample Collection:

-

Remove the plate from the freezer.

-

Using a pre-chilled cell scraper, scrape the cell lysate in the methanol solution.

-

Pipette the entire lysate into a pre-labeled microcentrifuge tube.

-

Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new labeled tube.

-

Store the metabolite extracts at -80°C until ready for LC-MS/MS analysis.

-

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred analytical platform for these studies due to its sensitivity, specificity, and ability to separate isomers.[1][17]

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to effectively separate polar metabolites like nucleotides.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is crucial for accurately resolving the different isotopologues (molecules that differ only in their isotopic composition) and distinguishing them from other co-eluting compounds.

-

Data Acquisition: The instrument will be set to measure the mass-to-charge ratio (m/z) for UMP, UDP, UTP, and CTP. For each compound, the analysis will quantify the intensity of the unlabeled molecule (M+0) and its labeled isotopologues. Since [¹³C₄,¹⁵N₂]-Uracil contains 4 ¹³C atoms and 2 ¹⁵N atoms, the fully labeled UMP will appear at M+6 (4 x ~1 Da for carbon + 2 x ~1 Da for nitrogen).

| Parameter | Typical Setting | Rationale |

| LC Column | HILIC (e.g., SeQuant ZIC-pHILIC) | Provides good retention and separation of polar nucleotides. |

| Ionization Mode | Negative ESI | Nucleotides ionize efficiently in negative mode. |

| MS Analyzer | Orbitrap or Q-TOF | High mass accuracy and resolution are essential to resolve isotopologues. |

| Scan Range | 100-1000 m/z | Covers the mass range of target metabolites. |

| Resolution | > 70,000 | To accurately measure the mass and distinguish M+n peaks. |

| Table 2: Example LC-MS/MS parameters for the analysis of labeled pyrimidine nucleotides. |

Data Analysis and Interpretation

Raw mass spectrometry data must undergo several processing steps to be converted into meaningful flux values.[16]

-

Peak Integration: The first step is to identify and integrate the chromatographic peaks corresponding to each isotopologue of the target metabolites.[16]

-

Natural Abundance Correction: All elements exist naturally as a mixture of isotopes (e.g., carbon is ~1.1% ¹³C). This natural abundance contributes to the M+1, M+2, etc., peaks and must be mathematically corrected to isolate the enrichment derived solely from the tracer.[18] Several software tools are available for this correction.[18]

-

Mass Isotopologue Distribution (MID): After correction, the data is presented as a Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue.

| Isotopologue | Raw Intensity | Corrected Fractional Abundance (MID) |

| UMP (M+0) | 8,500,000 | 0.42 (42%) |

| UMP (M+1) | 950,000 | 0.03 (3%) |

| ... | ... | ... |

| UMP (M+6) | 10,500,000 | 0.55 (55%) |

| Table 3: Illustrative example of raw data and the resulting Mass Isotopologue Distribution (MID) for UMP after labeling. In this hypothetical case, 55% of the UMP pool is derived directly from the [¹³C₄,¹⁵N₂]-Uracil tracer. |

-

Flux Modeling: The corrected MIDs, along with other physiological data (e.g., cell growth rate, nutrient uptake/secretion rates), are used as inputs for computational modeling software (e.g., INCA, METRAN).[1] These programs use iterative algorithms to find the set of metabolic fluxes that best explains the observed labeling patterns, ultimately generating a quantitative flux map of the network.

Conclusion: A Precision Tool for Modern Biology

Metabolic flux analysis using [¹³C₄,¹⁵N₂]-Uracil is a sophisticated and powerful technique that provides a high-resolution view of pyrimidine nucleotide metabolism. By specifically targeting the salvage pathway with a dual-labeled tracer, it enables researchers to ask precise questions about the metabolic wiring of cells, particularly in disease states like cancer where these pathways are often dysregulated.[18] While experimentally and computationally intensive, the unparalleled detail offered by this approach provides the authoritative, quantitative data needed to validate therapeutic targets, understand drug mechanisms, and ultimately drive progress in biomedical research.

References

-

Antonucci, S., Fanti, S., & Palma, E. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 25959–25980. [Link][1]

-

Ahn, W. S., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 14(1), 21-26. [Link][4]

-

Fan, J., & Liu, Y. (2017). Understanding metabolism with flux analysis: from theory to application. Journal of Molecular Cell Biology, 9(4), 263–270. [Link][2]

-

CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. CD Biosynsis. [Link][17]

-

Rabinowitz, J. D., & Purdy, J. G. (2017). Metabolomics and isotope tracing. Cell, 171(2), 257-271. [Link][16]

-

Long, C. P., & Antoniewicz, M. R. (2019). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 58, 110-120. [Link][19]

-

Antonucci, S., Fanti, S., & Palma, E. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. [Link][3]

-

Arts, R. J. W., & Keijer, J. (2021). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2348, 159-173. [Link][5]

-

Yamada, Y., & Gorbsky, G. J. (2024). Uridine as a hub in cancer metabolism and RNA biology. Oncogene. [Link][10]

-

Lee, W. N. P., & Go, V. L. W. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 332. [Link][18]

-

Beste, D. J. V., Nöh, K., & McFadden, J. (2022). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 18(6), e10769. [Link][7]

-

Le-Moan, F., Le-Maréchal, P., & Le-Goffic, F. (1996). Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C]. Bioorganic & Medicinal Chemistry, 4(10), 1735-1740. [Link][15]

-

Putt, K. S., & Crews, B. C. (2019). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 22(5), 331–338. [Link][13]

-

Beste, D. J. V., Nöh, K., & McFadden, J. (2022). Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria. bioRxiv. [Link][8]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link][12]

-

Lee, W. N. P., & Go, V. L. W. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link][6]

-

Dhar, H., Mukherjee, G., & Chowdhury, R. (2024). Uracil as a biomarker for spatial pyrimidine metabolism in the development of gingivobuccal oral squamous cell carcinoma. Scientific Reports, 14(1), 11624. [Link][11]

-

Lane, A. N., & Fan, T. W. M. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Molecular Biology, 1311, 225-240. [Link][14]

Sources

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uracil as a biomarker for spatial pyrimidine metabolism in the development of gingivobuccal oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]

- 18. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Synthesis and purification of Uracil-13C,15N2 for research use.

An In-Depth Technical Guide to the Synthesis and Purification of Uracil-¹³C,¹⁵N₂ for Advanced Research Applications

Authored by: A Senior Application Scientist

Foreword: The Imperative for High-Purity Isotopic Tracers in Modern Research

In the landscape of molecular biology, drug development, and metabolic analysis, the ability to trace and quantify biological processes at the atomic level is paramount. Isotopically labeled compounds, such as Uracil-¹³C,¹⁵N₂, serve as indispensable tools for these investigations. Uracil is a fundamental component of RNA, and introducing stable heavy isotopes allows researchers to unambiguously track its metabolic fate, quantify its presence in complex biological matrices, and elucidate structural dynamics of RNA molecules using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

The utility of Uracil-¹³C,¹⁵N₂, however, is directly contingent on its isotopic enrichment and chemical purity. Contaminants, whether unlabeled uracil or synthesis byproducts, can confound experimental results, leading to erroneous data interpretation. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and validation of high-purity Uracil-¹³C,¹⁵N₂. It is designed not merely as a set of instructions, but as a self-validating system, explaining the causality behind each critical step to empower researchers to achieve reliable and reproducible results.

Strategic Synthesis: A Classic Approach with Modern Precision

The synthesis of the uracil ring can be achieved through several pathways. A robust and well-documented method involves the condensation of a three-carbon unit with urea. For isotopic labeling, this provides a direct and efficient route by utilizing commercially available, fully labeled [¹³C,¹⁵N₂]-Urea as a key precursor. This strategy ensures the precise incorporation of the desired isotopes into the pyrimidine ring.

The chosen synthetic route is a modification of the classic reaction between urea and malic acid in the presence of fuming sulfuric acid. This one-pot reaction is advantageous for its simplicity and use of readily available reagents.

Synthesis Workflow Diagram

Caption: High-level overview of the one-pot synthesis of crude Uracil-¹³C,¹⁵N₂.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1 gram of crude product. All operations involving fuming sulfuric acid must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents & Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| [¹³C,¹⁵N₂]-Urea | 63.04 | 1.0 g | 15.86 |

| L-Malic Acid | 134.09 | 2.34 g | 17.45 |

| Fuming Sulfuric Acid (20% SO₃) | - | 15 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Step-by-Step Procedure:

-

Reactor Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a drying tube, cautiously add 15 mL of fuming sulfuric acid. Begin stirring and cool the flask in an ice bath to below 10°C.

-

Causality: Fuming sulfuric acid acts as both a catalyst and a dehydrating agent, essential for driving the condensation and cyclization reactions. Pre-cooling is critical to control the exothermic reaction upon addition of reactants.

-

-

Reactant Addition: Slowly and in small portions, add the L-Malic Acid (2.34 g) to the stirred, cooled acid. Ensure the temperature does not exceed 20°C. Once the malic acid is fully dissolved, begin the portion-wise addition of [¹³C,¹⁵N₂]-Urea (1.0 g).

-

Causality: A slow, controlled addition prevents a dangerous temperature spike and ensures a homogenous reaction mixture.

-

-

Reaction Progression: After all reactants are added, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction mixture to 85-90°C using an oil bath. Maintain this temperature for 3 hours. The solution will darken, and gas evolution (CO₂) will be observed.

-

Causality: Heating provides the necessary activation energy for the decarboxylation of the intermediate (carboxymethyluracil) to form the stable uracil ring. The 3-hour duration ensures the reaction proceeds to completion.

-

-

Reaction Quench & Precipitation: After 3 hours, cool the reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a slurry of approximately 200 g of ice and 100 mL of deionized water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry.

-

Causality: This quenching step is highly exothermic and must be done with extreme care. Diluting the strong acid with a large volume of ice-water neutralizes its reactivity and causes the poorly soluble crude uracil product to precipitate out of the solution.

-

-

Product Isolation: Allow the precipitate to settle, then collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).

-

Causality: Washing removes residual acid and other water-soluble impurities. A neutral pH indicates that the strong acid has been successfully removed.

-

-

Drying: Dry the crude, off-white solid in a vacuum oven at 60°C overnight. Weigh the crude product and calculate the initial yield.

The Purification Imperative: Achieving Analytical-Grade Purity

The crude product from the synthesis contains unreacted starting materials, intermediates, and sulfonated byproducts. For research applications, particularly in MS and NMR, a purity of >98% is often required.[3][4] High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving this level of purity.

Purification and Quality Control Workflow

Caption: Workflow illustrating the purification and subsequent validation of the final product.

Preparative HPLC Protocol

Instrumentation & Conditions:

| Parameter | Specification |

|---|---|

| Column | C18 Reverse-Phase, 10 µm particle size, ≥20 mm ID |

| Mobile Phase A | 0.1% Formic Acid in Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-100% B over 30 minutes (Isocratic at 5% B may suffice) |

| Flow Rate | 15-20 mL/min (column dependent) |

| Detection | UV at 260 nm |

| Injection Volume | Dependent on crude product solubility and column capacity |

Step-by-Step Procedure:

-

Sample Preparation: Dissolve a known quantity of the crude Uracil-¹³C,¹⁵N₂ in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is low, a small amount of DMSO can be used, but this may complicate solvent removal. Filter the sample through a 0.45 µm syringe filter before injection.

-

Causality: Filtering the sample is crucial to prevent particulates from damaging the HPLC column and pump seals, ensuring the longevity of the instrument.

-

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Causality: A stable baseline is essential for accurately identifying the product peak and ensuring reproducible retention times.

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the UV chromatogram at 260 nm, the absorbance maximum for uracil. Begin collecting fractions as the main product peak elutes.

-

Causality: Collecting fractions across the peak allows for post-run analysis to pool only the purest fractions, maximizing both yield and purity.

-

-

Purity Analysis: Analyze small aliquots of the collected fractions using an analytical scale LC-MS system to determine their purity.

-

Causality: This is a self-validating step. It confirms which fractions meet the purity requirement before committing to the resource-intensive process of solvent removal.

-

-

Pooling and Solvent Removal: Pool the fractions that exhibit >98% purity. Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, white solid. This is the most gentle method for removing water without degrading the product.

Final Validation: The Certificate of Analysis

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. This data forms the basis of a certificate of analysis.

-

Purity (HPLC): An analytical HPLC chromatogram should show a single major peak, with integration indicating a purity of ≥98%.

-

Identity and Isotopic Incorporation (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass. Uracil-¹³C,¹⁵N₂ has a theoretical monoisotopic mass of approximately 115.03 Da, a +3 Da shift from unlabeled uracil (~112.02 Da). The isotopic distribution pattern should confirm high enrichment.[5][6]

-

Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure. The ¹³C spectrum will show characteristic shifts and couplings resulting from the ¹³C-¹⁵N and ¹³C-¹³C interactions, providing definitive proof of labeling.[7]

Conclusion: Enabling Discovery Through Purity and Precision

The synthesis and purification of Uracil-¹³C,¹⁵N₂ is a multi-step process that demands precision and a thorough understanding of the underlying chemical principles. By following a self-validating workflow that integrates robust synthesis with high-resolution purification and rigorous analytical validation, researchers can produce an isotopic tracer of the highest quality. This, in turn, ensures the integrity of experimental data and accelerates scientific discovery in fields ranging from RNA biology to clinical diagnostics.

References

-

A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

A short path synthesis of [13C/15N] multilabeled pyrimidine nucleosides starting from glucopyranose nucleosides. PubMed. [Link]

-

A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides. American Chemical Society. [Link]

-

Chemical Synthesis of 13C and 15N Labeled Nucleosides. Sci-Hub. [Link]

-

Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF. ResearchGate. [Link]

-

Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. [Link]

-

Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. TUE Research portal - Eindhoven University of Technology. [Link]

-

Uracil: Structure, Synthesis and Uses. Allen. [Link]

-

Uracil | PDF | Biochemistry | Chemistry. Scribd. [Link]

-

Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. [Link]

-

Exploring Practical Uses of Uracil in Industry and Research. pharma ingredients. [Link]

-

Isotope labeling strategies for NMR studies of RNA. PMC - PubMed Central. [Link]

-

Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In. ResearchGate. [Link]

-

Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potency. Acta Scientific. [Link]

-

Nucleosides. Part IX. Direct synthesis of uracil nucleosides. RSC Publishing Home. [Link]

-

URACIL (13C4, 99% 15N2, 98%). Eurisotop. [Link]

-

THE PREPARATION OF URACIL FROM UREA. Journal of the American Chemical Society. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uracil-13C,15N2 | TRC-U801002-25MG | LGC Standards [lgcstandards.com]

- 4. isotope.com [isotope.com]

- 5. caymanchem.com [caymanchem.com]

- 6. research.tue.nl [research.tue.nl]

- 7. chemijournal.com [chemijournal.com]

Unraveling Pyrimidine Dynamics: A Technical Guide to Uracil-¹³C,¹⁵N₂ Metabolic Tracing

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Uracil-¹³C,¹⁵N₂ as a stable isotope tracer to investigate pyrimidine metabolism. This guide offers field-proven insights into experimental design, detailed protocols, analytical methodologies, and data interpretation, empowering researchers to dissect the intricate pathways of nucleotide synthesis and degradation.

Introduction: The Significance of Tracing Pyrimidine Metabolism

Pyrimidine nucleotides, including uracil, cytosine, and thymine derivatives, are fundamental building blocks for DNA and RNA synthesis.[1] Their metabolism is intricately linked to cellular proliferation, and dysregulation of these pathways is a hallmark of various diseases, particularly cancer.[2] Cancer cells often exhibit a heightened demand for nucleotides to sustain rapid growth and division, making the enzymes involved in pyrimidine biosynthesis attractive targets for therapeutic intervention.[3]

Stable isotope tracing has emerged as a powerful technique to elucidate the dynamics of metabolic pathways. By introducing molecules labeled with heavy isotopes, such as ¹³C and ¹⁵N, researchers can track the fate of these atoms as they are incorporated into downstream metabolites.[4][5] Uracil-¹³C,¹⁵N₂, a dual-labeled tracer, offers a unique advantage in dissecting the pyrimidine salvage pathway, providing a direct means to quantify the uptake and incorporation of exogenous uracil into the cellular nucleotide pool.

This guide will focus on the practical application of Uracil-¹³C,¹⁵N₂ to probe the pyrimidine salvage pathway, a critical route for nucleotide synthesis that is often upregulated in cancer cells.

The Pyrimidine Metabolic Network: De Novo Synthesis and Salvage

Cells utilize two primary pathways for pyrimidine nucleotide synthesis: the de novo pathway and the salvage pathway.[6]

-

De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine in an energy-intensive process.[1]

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides, offering a more energy-efficient route to nucleotide production.[6]

Uracil-¹³C,¹⁵N₂ directly enters the salvage pathway, where it is converted to Uridine Monophosphate (UMP) by the enzyme uracil phosphoribosyltransferase (UPRT). From UMP, the labeled atoms can be traced through subsequent phosphorylation steps to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), and ultimately into RNA.

Below are Graphviz diagrams illustrating the de novo and salvage pathways, highlighting the entry point of Uracil-¹³C,¹⁵N₂.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Caption: Pyrimidine Salvage Pathway with Uracil-¹³C,¹⁵N₂ Tracer.

Experimental Design: Key Considerations for a Robust Study

A well-designed experiment is paramount for obtaining meaningful and reproducible data. The following are critical factors to consider when planning a Uracil-¹³C,¹⁵N₂ tracing study.

3.1 Cell Line Selection The choice of cell line is crucial and should be guided by the research question. Cancer cell lines known to have high rates of proliferation and nucleotide metabolism are often good candidates. It is also important to consider the expression levels of key salvage pathway enzymes, such as UPRT, in the selected cell line.

3.2 Tracer Concentration and Incubation Time The optimal concentration of Uracil-¹³C,¹⁵N₂ and the incubation time will need to be determined empirically for each cell line and experimental condition.

-

Concentration: A starting point for concentration could be in the range of 10-100 µM. It is important to ensure that the concentration used is not toxic to the cells and does not saturate the uptake and metabolic pathways, which could lead to non-physiological metabolic fluxes.

-

Incubation Time: A time-course experiment is highly recommended to determine the kinetics of uracil uptake and incorporation into downstream metabolites. This will help in identifying the time point at which isotopic steady-state is reached, or to study the dynamic changes in the pathway. Sampling at multiple time points (e.g., 0, 1, 4, 8, 24 hours) is a good starting strategy.

3.3 Culture Medium Standard cell culture media can be used. However, for precise flux analysis, it is advisable to use a defined medium where the concentrations of all components, including unlabeled uracil, are known.

3.4 Control Groups Appropriate control groups are essential for data interpretation. These should include:

-

Unlabeled Control: Cells grown in parallel with unlabeled uracil to determine the background levels of metabolites and to correct for natural isotope abundance.

-

Time Zero Control: A sample collected immediately after the addition of the tracer to measure the initial state.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for performing a Uracil-¹³C,¹⁵N₂ tracing experiment.

4.1 Cell Culture and Labeling

Caption: Cell Labeling Experimental Workflow.

Step-by-Step Protocol:

-

Cell Seeding: Seed the chosen mammalian cell line in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture until they reach the desired confluency (typically 70-80%).

-

Prepare Labeling Medium: Prepare the cell culture medium containing the desired concentration of Uracil-¹³C,¹⁵N₂. Also, prepare a control medium with the same concentration of unlabeled uracil.

-

Medium Exchange: When the cells are ready for labeling, aspirate the existing culture medium.

-

Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual medium.

-

Labeling: Add the prepared labeling medium (with Uracil-¹³C,¹⁵N₂) or control medium to the respective wells or dishes.

-

Incubation: Return the cells to the incubator and culture for the predetermined time points.

-

Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.

4.2 Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Caption: Metabolite Extraction Workflow.

Step-by-Step Protocol:

-

Quenching: Aspirate the labeling medium and immediately add ice-cold 80% methanol (v/v in water) to the cells. For a 10 cm dish, use 1 mL.

-

Scraping: Place the dish on dry ice and use a cell scraper to scrape the cells into the cold methanol solution.

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Lysis: Vortex the tube vigorously for 30 seconds to ensure complete cell lysis.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet proteins and cell debris.

-